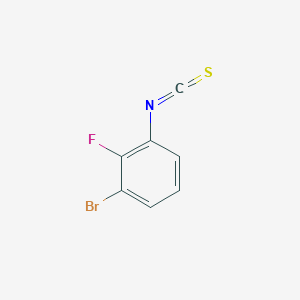

3-Bromo-2-fluorophenylisothiocyanate

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLKYOSUQGDVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and reactivity profile of 3-Bromo-2-fluorophenylisothiocyanate

This technical guide details the structural characteristics, reactivity profile, and synthetic utility of 3-Bromo-2-fluorophenylisothiocyanate , a specialized halogenated building block used in high-throughput screening (HTS) and medicinal chemistry.

CAS Registry Number: 1517289-83-6 Molecular Formula: C₇H₃BrFNS Molecular Weight: 232.07 g/mol IUPAC Name: 1-Bromo-2-fluoro-3-isothiocyanatobenzene

Executive Summary

3-Bromo-2-fluorophenylisothiocyanate is a bifunctional electrophile characterized by an isothiocyanate (-NCS) moiety and a bromine handle on a fluorinated benzene core. Its utility lies in its orthogonal reactivity : the isothiocyanate group undergoes rapid nucleophilic addition with amines or thiols, while the aryl bromide serves as a latent site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-fluorine atom exerts a strong inductive effect (-I), enhancing the electrophilicity of the NCS carbon while modulating the lipophilicity and metabolic stability of the final scaffold.

Molecular Architecture & Electronic Profile

The reactivity of this molecule is defined by the interplay between its three substituents on the benzene ring:

| Position | Substituent | Electronic Effect | Reactivity Consequence |

| C-1 | Isothiocyanate (-NCS) | Electrophilic | Primary reaction site. Susceptible to nucleophilic attack by R-NH₂, R-SH. |

| C-2 | Fluorine (-F) | Inductive Withdrawal (-I) | Activation: Increases electrophilicity of the C-1 NCS group. Conformation: Induces non-planar torsion if bulky groups are added nearby. |

| C-3 | Bromine (-Br) | Weak Mesomeric (+M), Inductive (-I) | Functional Handle: Site for metal-catalyzed C-C or C-N bond formation. Stable to standard nucleophilic conditions used for NCS. |

Structural Analysis

The 2-fluoro substituent is critical. By positioning the highly electronegative fluorine atom ortho to the isothiocyanate, the electron density at the benzylic carbon of the NCS group is depleted. This makes 3-Bromo-2-fluorophenylisothiocyanate more reactive toward nucleophiles than its non-fluorinated analogues (e.g., 3-bromophenylisothiocyanate).

Reactivity Profile & Synthetic Pathways[1]

The compound offers two distinct reaction vectors, allowing for divergent synthesis strategies.

Pathway A: Nucleophilic Addition (The NCS Vector)

The most common application is the formation of thioureas, which can be cyclized into heterocycles.

-

Mechanism: Nucleophilic attack of a primary or secondary amine on the central carbon of the isothiocyanate.

-

Kinetics: Rapid at room temperature; often requires no catalyst.

-

Product: N,N'-disubstituted thiourea.

Pathway B: Metal-Catalyzed Coupling (The Aryl Halide Vector)

The C-3 bromine atom allows for late-stage diversification after the urea/thiourea linkage has been established, provided the catalyst system tolerates the sulfur moiety.

-

Reaction: Suzuki-Miyaura Coupling.[1]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (e.g., K₂CO₃).

-

Note: Sulfur in the NCS or resulting thiourea can poison Pd catalysts. It is often strategic to perform the coupling before installing the NCS, or to use scavengers/specialized ligands (e.g., Buchwald precatalysts) if coupling is performed on the thiourea.

Pathway C: Heterocyclic Cyclization

The thiourea intermediate formed from Pathway A is a precursor to sulfur-containing heterocycles:

-

2-Aminobenzothiazoles: Oxidative cyclization (e.g., using Br₂ or SOCl₂).

-

Thiohydantoins: Reaction with amino acids followed by acid-catalyzed cyclization.

Visualization: Reactivity Flowchart

Caption: Divergent synthetic pathways for 3-Bromo-2-fluorophenylisothiocyanate: Nucleophilic addition (green path) vs. Metal-catalyzed coupling (red path).

Experimental Protocols

Synthesis of 3-Bromo-2-fluorophenylisothiocyanate

Rationale: While commercially available, in-house synthesis ensures freshness, as ITCs can degrade.

Reagents: 3-Bromo-2-fluoroaniline (1.0 eq), Thiophosgene (1.1 eq), Triethylamine (2.5 eq), DCM. Protocol:

-

Dissolve 3-Bromo-2-fluoroaniline (10 mmol) in dichloromethane (DCM, 20 mL) and cool to 0°C.

-

Add Triethylamine (25 mmol) dropwise.

-

Slowly add Thiophosgene (11 mmol) (Caution: Highly Toxic) over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation: Monitor by TLC (conversion of polar aniline to non-polar ITC).

-

Workup: Wash with water (2x), brine (1x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

Standard Functionalization: Thiourea Formation

Reagents: 3-Bromo-2-fluorophenylisothiocyanate (1.0 eq), Morpholine (1.1 eq), THF. Protocol:

-

Dissolve the isothiocyanate (1.0 mmol) in anhydrous THF (5 mL).

-

Add Morpholine (1.1 mmol) dropwise at room temperature.

-

Stir for 30–60 minutes. Precipitation of the thiourea product is often observed.

-

Isolation: Filter the solid or concentrate and recrystallize from Ethanol/Hexane.

-

Data Check: ¹H NMR should show the disappearance of the NCS carbon signal (~135-140 ppm in ¹³C) and appearance of the thiocarbonyl signal (~180 ppm).

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled.[2] | Work in a chemical fume hood. |

| Skin/Eye | Causes severe skin burns and eye damage.[3][4] | Wear nitrile gloves and safety goggles. |

| Sensitization | Lachrymator (tear gas effect).[5] | Avoid open-air handling; use proper ventilation.[1][5] |

| Storage | Moisture sensitive. | Store at 2–8°C under inert gas (Argon/Nitrogen). |

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the lachrymatory isothiocyanate into the corresponding urea/thiourea derivatives, which are less volatile.

References

-

PubChem Compound Summary. (2025). 3-Bromo-2-fluorophenylisothiocyanate (CID 1517289-83-6).[6] National Center for Biotechnology Information. Link

-

Organic Chemistry Portal. (2024). Synthesis of Isothiocyanates and Thioureas.Link

-

Fisher Scientific. (2024).[7][5] Palladium-Catalysed Coupling Chemistry Guide.Link

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Aryl Isothiocyanates.Link

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 1517289-83-6|3-Bromo-2-fluorophenylisothiocyanate|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-4-fluorophenyl isothiocyanate | 710351-24-9 | Benchchem [benchchem.com]

A Technical Guide to the Electronic Effects of Fluorine Substitution on Phenylisothiocyanates

Introduction: The Strategic Role of Fluorine in Phenylisothiocyanate Chemistry

Phenylisothiocyanates (PITCs) are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. The isothiocyanate functional group (-N=C=S) is characterized by a highly electrophilic carbon atom, rendering it susceptible to facile reactions with various nucleophiles to form thioureas, thiocarbamates, and dithiocarbamates.[1][2] This reactivity is fundamental to their utility as building blocks for complex molecular architectures.[1]

The strategic incorporation of fluorine atoms onto the phenyl ring of PITCs has emerged as a powerful tool in medicinal chemistry and materials science. Fluorine, being the most electronegative element, exerts profound electronic effects that can dramatically alter a molecule's physicochemical properties, including its reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide provides an in-depth technical exploration of the electronic consequences of fluorine substitution on the phenylisothiocyanate core, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dichotomy of Fluorine's Electronic Influence: Induction vs. Resonance

The net electronic effect of a fluorine substituent on an aromatic ring is a nuanced balance of two opposing forces: a powerful electron-withdrawing inductive effect (–I) and a weaker, yet significant, electron-donating resonance effect (+R or +M).

-

Inductive Effect (–I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond framework.[3][4] This effect propagates through the aromatic ring, decreasing the electron density of the entire system.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal. This effect is most pronounced when fluorine is in the para position relative to the isothiocyanate group.

The position of the fluorine atom on the phenyl ring is therefore critical in determining its overall electronic impact. A meta substitution is dominated by the inductive effect, whereas a para substitution experiences both inductive withdrawal and resonance donation.

Figure 1: Opposing electronic effects of a fluorine substituent.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds.[5][6][7] It is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.[6]

-

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.[6]

-

σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5][6]

-

ρ (rho) is the reaction constant , which indicates the sensitivity of a specific reaction to substituent effects.[7]

The substituent constant, σ, is position-dependent (meta or para). For fluorine, the dual electronic nature is clearly reflected in its Hammett constants.

| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect |

| -F | +0.34 | +0.06 | Inductive (-I) > Resonance (+R) |

| -CF₃ | +0.43 | +0.54 | Strongly Inductive (-I) |

| -OCF₃ | +0.38 | +0.35 | Strongly Inductive (-I), Weak Resonance (+R) |

| Data sourced from multiple chemical literature sources.[8][9][10] |

The σp value for fluorine (+0.06) is significantly less positive than its σm value (+0.34), quantitatively demonstrating the partial cancellation of the strong inductive withdrawal by the resonance donation in the para position.[9][10] In contrast, groups like trifluoromethyl (-CF₃) lack a resonance-donating capability and are thus strongly electron-withdrawing from both positions.[8]

Manifestations in Spectroscopic Analysis

The electronic perturbations caused by fluorine substitution are readily observable through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The isothiocyanate group exhibits a strong, characteristic asymmetric stretching vibration (ν_as(NCS)) in the IR spectrum, typically appearing around 2060-2200 cm⁻¹.[11][12][13] This band is highly sensitive to the electronic environment of the phenyl ring.

-

Effect of Fluorination: Electron-withdrawing fluorine substituents increase the bond order of the N=C and C=S double bonds by pulling electron density from the ring. This results in a shift of the ν_as(NCS) band to a higher wavenumber (frequency) . The magnitude of this shift correlates with the electron-withdrawing strength of the substitution pattern. For instance, the ν_as(NCS) for 4-fluorophenyl isothiocyanate would be expected at a slightly higher frequency than that of the unsubstituted phenyl isothiocyanate.

It is important to note that the ν_as(NCS) band is often split due to Fermi resonance, a phenomenon where the fundamental vibration couples with an overtone or combination band of similar energy.[11]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and its wide chemical shift range (~800 ppm).[14][15][16] The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment.

-

Chemical Shift Trends: The ¹⁹F chemical shift is influenced by the electron density around the fluorine atom. Electron-withdrawing groups attached to the same ring tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm value). Conversely, electron-donating groups cause an upfield shift (more negative ppm value).[16] Therefore, the position and electronic nature of other substituents on a fluorinated phenylisothiocyanate can be probed by observing the ¹⁹F chemical shifts.

Impact on Chemical Reactivity

The primary mode of reaction for phenylisothiocyanates is nucleophilic attack at the central carbon of the -N=C=S group.[1][2] The electronic effects of fluorine substitution directly modulate the electrophilicity of this carbon atom and thus the overall reaction rate.

-

Enhanced Electrophilicity: By withdrawing electron density from the phenyl ring, fluorine substituents make the isothiocyanate carbon more electron-deficient and therefore more electrophilic .[17] This enhances its reactivity towards nucleophiles, such as amines or thiols.[18][19]

-

Rate Acceleration: The rate of reaction of a fluorinated phenylisothiocyanate with a given nucleophile is generally faster than that of its non-fluorinated counterpart. A PITC with a p-CF₃ group, for example, will react significantly faster than an unsubstituted PITC because the -CF₃ group strongly withdraws electron density, increasing the partial positive charge on the isothiocyanate carbon.

Figure 2: Experimental workflow for analyzing fluorine's electronic effects.

Experimental Protocols

To provide a practical context, this section outlines standardized methodologies for the synthesis and kinetic analysis of fluorinated phenylisothiocyanates.

Protocol: Synthesis of 4-Fluorophenylisothiocyanate

This protocol employs the widely used thiophosgene method. CAUTION: Thiophosgene is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize 4-fluorophenylisothiocyanate from 4-fluoroaniline.

Materials:

-

4-fluoroaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, dropping funnel, condenser, magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube), dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM (approx. 10 volumes).

-

Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess thiophosgene by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash neutralizes the HCl byproduct and removes any remaining thiophosgene.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure 4-fluorophenylisothiocyanate.[20]

Protocol: Kinetic Analysis of Reaction with a Nucleophile

Objective: To determine the second-order rate constant for the reaction of a fluorinated PITC with an amine nucleophile (e.g., benzylamine) using UV-Vis spectroscopy.

Materials:

-

Fluorinated phenylisothiocyanate (e.g., 4-fluorophenylisothiocyanate)

-

Benzylamine

-

Acetonitrile (ACN), spectroscopic grade

-

Thermostatted UV-Vis spectrophotometer with quartz cuvettes

Procedure:

-

Stock Solutions: Prepare stock solutions of the fluorinated PITC and benzylamine in acetonitrile of known concentrations. A pseudo-first-order condition is established by using a large excess of the amine (e.g., 10-20 fold excess).

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the reaction at a wavelength where the product (the corresponding thiourea) has a strong absorbance and the reactants have minimal absorbance. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).

-

Kinetic Run: Pipette the benzylamine solution into a quartz cuvette and place it in the spectrophotometer to equilibrate. Initiate the reaction by rapidly injecting a small, known volume of the PITC stock solution, mixing quickly, and immediately starting data acquisition (Absorbance vs. Time).

-

Data Acquisition: Record the absorbance at regular intervals until the reaction is >90% complete.

-

Data Analysis:

-

Plot ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

-

The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the amine nucleophile: k₂ = k_obs / [Amine] .

-

-

Validation: Repeat the experiment with different concentrations of the amine to confirm the second-order nature of the reaction. A plot of k_obs versus [Amine] should yield a straight line through the origin with a slope equal to k₂.

Conclusion

The substitution of fluorine on the phenyl ring of isothiocyanates provides a powerful and predictable means of tuning their electronic properties and chemical reactivity. The strong inductive electron withdrawal, modulated by a positional-dependent resonance donation, enhances the electrophilicity of the isothiocyanate carbon, thereby accelerating reactions with nucleophiles. This fundamental understanding, quantifiable through Hammett analysis and observable via spectroscopic methods, is invaluable for drug development professionals and synthetic chemists. By strategically placing fluorine atoms, researchers can fine-tune molecular properties to optimize reaction kinetics, improve metabolic stability, and enhance biological activity, making fluorinated phenylisothiocyanates a critical tool in modern chemical synthesis.

References

- Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. (n.d.). Google.

- Hammett equation - Grokipedia. (n.d.). Grokipedia.

- Substituent Effects & Hammett Equation | PDF | Organic Chemistry - Scribd. (n.d.). Scribd.

-

Hammett equation - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

- The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. (n.d.). Dalal Institute.

- Understanding the Applications of Phenyl Isothiocyanates in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). Journal of Food Science and Technology.

-

Structural and Electronic Properties of Benzyl Isothiocyanate Films | Langmuir. (2025, November 20). ACS Publications. Retrieved February 24, 2026, from [Link]

- Stankovský, Š., & Kováč, Š. (1980). Infrared spectra of heterocumulenes. МП.* Nature of the v^NCS)

- Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296-299.

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- 19Flourine NMR. (n.d.). University of Ottawa.

-

Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC. (2025, July 17). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Hammett constants σ for fluoro-substituents. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

- Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. (2011, June 27). International Journal of Molecular Sciences.

- Linear Free Energy Relationships. (n.d.). University of St Andrews.

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

7.8: Structure and SN2 Reactivity: The Nucleophile - Chemistry LibreTexts. (2019, December 30). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

- Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). (2015, September 18). e-PG Pathshala.

-

Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 24, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. chempap.org [chempap.org]

- 12. The infrared spectra of organic thiocyanates and isothiocyanates - Publications of the IAS Fellows [repository.ias.ac.in]

- 13. chemicalpapers.com [chemicalpapers.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. 4-FLUOROPHENYL ISOTHIOCYANATE | 1544-68-9 [chemicalbook.com]

Technical Monograph: 3-Bromo-2-fluorophenylisothiocyanate in Heterocyclic Scaffolding

CAS: 1517289-83-6 | Formula: C

Executive Summary: The Dual-Warhead Scaffold

In modern drug discovery, 3-Bromo-2-fluorophenylisothiocyanate represents a high-value "dual-warhead" building block. Its utility stems from the orthogonal reactivity of its functional groups: the highly electrophilic isothiocyanate (-NCS) moiety and the cross-coupling-ready bromine (-Br) substituent.

For medicinal chemists, this molecule offers a strategic advantage in scaffold hopping and Fragment-Based Drug Discovery (FBDD) . The 2-fluoro substituent provides metabolic blocking (preventing oxidative metabolism at the ortho-position) and conformational bias, while the 3-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling after the heterocyclic core has been established.

This guide details the synthetic utility of this reagent, focusing on the construction of thiohydantoins, thioureas, and fused bicyclic systems.

Chemical Reactivity Profile

The Electrophilic -NCS Core

The isothiocyanate carbon is a "soft" electrophile. It reacts rapidly with "soft" nucleophiles (amines, hydrazines, thiols) to form thiocarbonyl derivatives.

-

Primary Reactivity: Nucleophilic addition to form thioureas.

-

Secondary Reactivity: Cyclocondensation to form 5- or 6-membered heterocycles (thiohydantoins, thioxopyrimidines).

The Orthogonal -Br Handle

The bromine atom at the 3-position is deactivated towards nucleophilic aromatic substitution (

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

The 2-Fluoro Effect

The fluorine atom is not merely a bystander. It exerts:

-

Conformational Locking: Through electrostatic repulsion with the isothiocyanate lone pairs, it forces the -NCS group out of planarity, potentially accelerating reaction rates with bulky nucleophiles.

-

Metabolic Stability: It blocks the P450-mediated hydroxylation at the metabolically vulnerable ortho-position.

Workflow A: Synthesis of N-Aryl-2-Thiohydantoins

Context: Thiohydantoins are privileged scaffolds in androgen receptor antagonists (e.g., Enzalutamide analogs).

Mechanistic Pathway

The synthesis proceeds via a two-step "Edman-type" degradation sequence reversed for synthesis:

-

Addition: The amine of an

-amino acid ester attacks the isothiocyanate carbon. -

Cyclization: The resulting thiourea undergoes intramolecular nucleophilic acyl substitution, expelling alcohol.

Visualization: Reaction Pathway

Figure 1: Stepwise construction of the thiohydantoin core from amino acid esters.

Detailed Protocol

Reagents:

-

3-Bromo-2-fluorophenylisothiocyanate (1.0 equiv)

-

Amino acid methyl ester hydrochloride (e.g., Methyl 2-aminoisobutyrate) (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Preparation: Dissolve the amino acid methyl ester HCl in anhydrous DCM (0.2 M concentration) under nitrogen.

-

Activation: Add TEA dropwise at 0°C. Stir for 15 minutes to liberate the free amine.

-

Coupling: Add 3-Bromo-2-fluorophenylisothiocyanate (dissolved in minimal DCM) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of thiourea intermediate).

-

Cyclization (One-Pot Variation):

-

Method A (Acidic): Evaporate solvent, redissolve in EtOH/HCl (4:1), and reflux for 2 hours.

-

Method B (Basic): Add additional TEA (2 equiv) and heat to 60°C for 4 hours.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Workflow B: Late-Stage Diversification (The "Fork in the Road")

Once the heterocyclic core (e.g., thiohydantoin, thiosemicarbazone) is formed, the 3-bromo group serves as the diversification point. It is critical to perform Pd-catalyzed couplings after isothiocyanate consumption, as the -NCS group can poison Pd catalysts or react with ligands.

Data: Yield Comparison for Coupling Sequences

Table 1: Optimization of Suzuki Coupling on the 3-Bromo-2-fluoro-phenyl scaffold.

| Substrate | Catalyst System | Base/Solvent | Temp | Yield | Notes |

| Free Isothiocyanate | Pd(PPh | K | 90°C | <10% | Pd poisoning / Polymerization of NCS |

| Thiourea Derivative | Pd(dppf)Cl | Cs | 80°C | 65% | Moderate yield; S-arylation side reaction |

| Thiohydantoin (Cyclized) | Pd(PPh | Na | 85°C | 92% | Optimal Pathway |

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthetic pathways. The bromine handle is utilized in the final step (Blue) to maximize library diversity.

Advanced Application: Accessing Quinazolin-4(3H)-ones

Reaction with anthranilic acid derivatives yields quinazolinones, a scaffold ubiquitous in kinase inhibitors (e.g., EGFR inhibitors).

Protocol Logic:

-

Nucleophilic Attack: The amino group of anthranilic acid attacks the isothiocyanate.

-

Cyclization: The carboxylic acid activates, leading to ring closure.

-

S-Alkylation/Removal: The resulting thioxo group can be methylated (MeI) and hydrolyzed or reduced to yield the quinazolinone.

Critical Control Point: Ensure the reaction is kept anhydrous during the initial addition to prevent hydrolysis of the isothiocyanate to the aniline.

Safety and Handling Specifications

-

Hazard Class: Lachrymator, Skin Irritant, Respiratory Irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (slow hydrolysis to 3-bromo-2-fluoroaniline).

-

Quenching: Unreacted isothiocyanate should be quenched with an excess of aqueous ammonia or ethanolamine before disposal.

References

-

Ma, J., Li, F., Wang, C., et al. (2023).[2] "Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis." Organic Letters, 25, 5692-5696.[2] (Contextual grounding for isothiocyanate generation). Retrieved from [Link]

-

Burke, E. K., Welsh, E. N., et al. (2025).[3] "Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene." ResearchGate. (Demonstrates reactivity of 3-bromo-heterocycles in cross-coupling). Retrieved from [Link]

-

PubChem. (2025).[4] 3-Fluorophenyl isothiocyanate Compound Summary. (Analogous reactivity data). Retrieved from [Link]

Sources

- 1. 710351-24-9 CAS MSDS (3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluorophenyl isothiocyanate | C7H4FNS | CID 9834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic & Kinetic Stability Profile of Halogenated Aryl Isothiocyanates

Executive Summary

In medicinal chemistry and chemical biology, aryl isothiocyanates (Ar-ITCs) serve as pivotal electrophiles for covalent probe development and bioconjugation. Their utility, however, is governed by a delicate balance between reactivity (covalent bond formation with nucleophiles like cysteine or lysine) and stability (resistance to hydrolysis and thermal decomposition).

This technical guide delineates the thermodynamic and kinetic stability profiles of halogenated aryl isothiocyanates. The central axiom is that kinetic stability toward hydrolysis is inversely proportional to the electronegativity of the halogen substituent , while photochemical stability is inversely proportional to the halogen size (polarizability).

Mechanistic Foundations of Stability

To understand the stability of halogenated Ar-ITCs, one must distinguish between the ground state thermodynamics (intrinsic bond strength) and kinetic lability (activation energy for degradation).

Electronic Effects on the NCS Group

The isothiocyanate group (-N=C=S) is an electrophile. The carbon atom is the site of nucleophilic attack. The stability of Ar-ITCs is dictated by the electron density on this central carbon, which is modulated by the aryl ring substituents via two competing vectors:

-

Inductive Effect (-I): Withdrawal of electron density through the

-framework. Halogens are strong -

Resonance Effect (+R): Donation of electron density through

-overlap. Halogens are weak

In the context of nucleophilic attack (hydrolysis), the Inductive Effect dominates . An electron-withdrawing group (EWG) increases the electrophilicity of the NCS carbon, thereby lowering the activation energy (

The Hydrolysis Pathway

The primary degradation pathway in aqueous media is base-catalyzed hydrolysis. Water or hydroxide attacks the NCS carbon to form a transient dithiocarbamate, which rapidly decomposes into the corresponding aniline and carbonyl sulfide (COS).

Figure 1: Base-catalyzed hydrolysis mechanism of Aryl Isothiocyanates. The formation of the tetrahedral intermediate is the rate-limiting step, accelerated by electron-withdrawing halogens.

Stability Hierarchy: The Halogen Series

The stability profile is not monolithic; it depends on the specific stressor (Water vs. Light).

Hydrolytic Stability (Kinetic)

Based on Hammett equation correlations (

| Substituent (Para) | Electronic Effect | Hydrolytic Stability ( | Reactivity (Electrophilicity) | |

| -F (Fluoro) | 0.06 | Strong -I, Weak +R | Lowest | Highest |

| -Cl (Chloro) | 0.23 | Moderate -I, Weak +R | Low | High |

| -Br (Bromo) | 0.23 | Moderate -I, Weak +R | Moderate | Moderate |

| -I (Iodo) | 0.18 | Weak -I, Weak +R | High | Low |

| -H (Unsubstituted) | 0.00 | Reference | High | Low |

Note: While Hammett

Photochemical Stability

Here the trend reverses. The C-X bond strength decreases down the group (

-

4-Iodophenyl isothiocyanate is highly sensitive to UV/visible light. Homolytic cleavage of the weak C-I bond can occur, leading to radical species and polymerization or degradation, independent of the NCS group.

Experimental Protocols

As a Senior Scientist, you must validate these theoretical trends empirically. Below are the standard operating procedures (SOPs) for assessing stability.

Protocol A: Hydrolytic Stability Profiling (HPLC-UV)

Use this protocol to determine the shelf-life in aqueous buffers or biological media.

Materials:

-

Test Compound (e.g., 4-F-Ph-NCS).[1]

-

Internal Standard (e.g., Naphthalene or Benzonitrile - must be non-reactive).

-

Buffer: PBS (pH 7.4) containing 10-20% Acetonitrile (to ensure solubility).

Workflow:

-

Stock Preparation: Prepare a 10 mM stock of the Ar-ITC in anhydrous DMSO.

-

Initiation: Spike the stock into the PBS/ACN buffer to a final concentration of 500 µM. Maintain temperature at 37°C (thermostated block).

-

Sampling:

-

Inject immediately (t=0).

-

Inject every 30 minutes for 12 hours.

-

-

Quantification: Monitor the disappearance of the Ar-ITC peak (typically 254 nm or 280 nm) and the appearance of the corresponding aniline.

-

Calculation: Plot

vs. time. The slope is

Protocol B: Thermal Stress Testing (DSC)

Use this to determine bulk storage stability.

Methodology:

-

Load 2-5 mg of pure Ar-ITC into a hermetically sealed aluminum pan.

-

Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.

-

Analysis: Look for an exothermic onset.

-

Pure Decomposition: Sharp exotherm.

-

Rearrangement: Broad endotherm followed by exotherm.

-

Guidance: Halogenated ITCs typically show thermal stability up to >150°C, provided they are dry. Moisture catalyzes decomposition at much lower temperatures.

-

Decision Logic for Drug Design

When selecting a halogenated ITC for a chemical probe:

Figure 2: Decision matrix for selecting halogen substituents based on the trade-off between reactivity and stability.

Storage and Handling Recommendations

To maximize the thermodynamic lifetime of these reagents:

-

Moisture Exclusion: Hydrolysis is the primary failure mode. Store under inert atmosphere (Argon or Nitrogen). Use a desiccator for solid stocks.

-

Temperature: Store at -20°C . While thermally stable at RT, lower temperatures retard the inevitable slow hydrolysis from trace moisture.

-

Light Protection: Critical for Iodo- and Bromo- derivatives. Use amber vials or wrap containers in foil to prevent homolytic C-X cleavage.

-

Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for stock solutions, as they can slowly form thiocarbamates. Use Anhydrous DMSO or Acetonitrile .

References

-

Mechanistic Analysis of Isothiocyanate Hydrolysis Satchell, D. P. N., & Satchell, R. S. (1992). The kinetics of the soft metal ion promoted hydrolysis of phenyl isothiocyanates in aqueous solution.

-

Hammett Correlations in Nucleophilic Attack Jaffe, H. H. (1953). A Reexamination of the Hammett Equation.

-

Stability of Allyl Isothiocyanate (Comparative Model) Liu, Y., et al. (2011).[2] Stability of Allyl Isothiocyanate in an Aqueous Solution.

-

Safety and Handling of Halogenated Isothiocyanates Thermo Fisher Scientific. (2025).[3][4][5] Safety Data Sheet: 4-Iodophenyl isothiocyanate.

Sources

- 1. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 4-Iodophenyl isothiocyanate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

Methodological & Application

reaction conditions for nucleophilic addition to 3-Bromo-2-fluorophenylisothiocyanate

Application Note: Optimized Nucleophilic Addition to 3-Bromo-2-fluorophenylisothiocyanate

Abstract

This guide details the optimized reaction conditions for nucleophilic addition to 3-Bromo-2-fluorophenylisothiocyanate (CAS: N/A for specific isomer, generic ITC protocols apply) . This scaffold is a high-value intermediate in medicinal chemistry due to its dual-halogen substitution: the isothiocyanate (-NCS) serves as an electrophilic "warhead" for rapid library generation (thioureas, heterocycles), while the 3-bromo and 2-fluoro groups provide orthogonal handles for subsequent cross-coupling (Suzuki-Miyaura) or specific binding interactions.[1] This note prioritizes reproducibility, offering validated protocols for synthesizing thioureas and thiosemicarbazides.

Chemical Profile & Mechanistic Insight

The Electrophilic Landscape

The reactivity of 3-Bromo-2-fluorophenylisothiocyanate is defined by the polarization of the

-

2-Fluoro Effect (Ortho): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the central carbon in the isothiocyanate group.[1] This accelerates nucleophilic attack compared to non-fluorinated analogs.

-

3-Bromo Effect (Meta): The bromine atom contributes further electron withdrawal, stabilizing the developing negative charge on the nitrogen during the transition state of nucleophilic addition.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack on the central carbon of the isothiocyanate, followed by a proton transfer.

Caption: General mechanism for amine addition to aryl isothiocyanates.

Application Protocols

Protocol A: Synthesis of Thioureas (The "Standard" Approach)

Target Audience: Medicinal Chemists creating SAR libraries.

Rationale: Thioureas are the most common derivatives. The reaction is generally exothermic and rapid due to the electron-deficient nature of the aromatic ring.

Materials:

-

Substrate: 3-Bromo-2-fluorophenylisothiocyanate (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (1.0–1.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)[1]

-

Catalyst: None usually required (Triethylamine if using amine salts)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 3-Bromo-2-fluorophenylisothiocyanate in 5 mL of anhydrous DCM.

-

Note: DCM is preferred for solubility. If the product is expected to be crystalline, use Ethanol to facilitate precipitation-based workup.

-

-

Addition: Add 1.05 mmol of the amine dropwise at Room Temperature (20–25°C).

-

Critical Control Point: If using a volatile amine, cool to 0°C to prevent evaporation before reaction.

-

-

Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC (Mobile phase: 20-30% EtOAc in Hexanes).[1] The starting material (ITC) usually runs near the solvent front; the thiourea will be more polar (lower

). -

Workup (Method A - Precipitation): If using Ethanol, cool the mixture to 0°C. The thiourea often precipitates. Filter and wash with cold ethanol.[2]

-

Workup (Method B - Extraction): If in DCM, wash the organic layer with 1N HCl (to remove excess amine) and then Brine.[1] Dry over

and concentrate in vacuo.

Data Output:

| Parameter | Condition | Observation/Result |

| Solvent | DCM | Homogeneous solution; requires evaporation.[1] |

| Solvent | Ethanol | Heterogeneous; product often precipitates (cleaner).[1] |

| Temp | 25°C | Reaction complete < 4 hours. |

| Yield | -- | Typically 85–95% (Quantitative).[1] |

Protocol B: Synthesis of Thiosemicarbazides (Heterocycle Precursors)

Target Audience: Synthetic Chemists building triazoles or oxadiazoles.[1]

Rationale: Hydrazines are more nucleophilic than simple amines (alpha-effect), leading to a vigorous reaction.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of Hydrazine Hydrate (or substituted hydrazine) in 5 mL of Ethanol. Cool to 0°C in an ice bath.

-

Addition: Dissolve 1.0 mmol of 3-Bromo-2-fluorophenylisothiocyanate in 2 mL of Ethanol and add it slowly to the stirring hydrazine solution.

-

Why? Slow addition prevents the formation of symmetrical bis-thiourea byproducts.[1]

-

-

Reaction: Allow to warm to RT and stir for 1–2 hours.

-

Isolation: The thiosemicarbazide usually precipitates as a white/off-white solid.[1] Filter and wash with cold ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ITC | Ensure solvents are anhydrous. ITCs hydrolyze to anilines in the presence of water/base. |

| Sticky Oil Product | Impurities | Triturate the oil with Hexanes or Diethyl Ether to induce crystallization. |

| Slow Reaction | Steric Bulk | If the amine is bulky, heat to 40–50°C or add a Lewis base catalyst (DMAP, 5 mol%). |

| Symmetrical Byproduct | Excess ITC | Strictly control stoichiometry (1:1) or use excess amine.[1] |

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired downstream application.

Caption: Decision matrix for synthesis pathways starting from the isothiocyanate scaffold.

References

-

BenchChem. (2025).[1][2] Preparation of thiosemicarbazides from aryl isothiocyanates protocol.[2][3] Retrieved from 2[1]

-

National Institutes of Health (PubChem). (2025). 3-Bromophenyl Isothiocyanate Compound Summary. Retrieved from 4[1]

-

Dolman, S. J., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles.[5] The Journal of Organic Chemistry. Retrieved from 5[1]

-

Maddani, M. R., & Prabhu, K. R. (2010).[6] Thiourea synthesis by thioacylation. Journal of Organic Chemistry.[6] Retrieved from 6[1]

-

Sigma-Aldrich. (2025).[1] 2-Fluorophenyl isothiocyanate Product Specification. Retrieved from 7[1]

Sources

- 1. 3-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. 3-Bromophenyl Isothiocyanate | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. 异硫氰酸(2-氟苯)酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Strategic Catalyst Selection for Modular Synthesis with 3-Bromo-2-fluorophenylisothiocyanate

Executive Summary

3-Bromo-2-fluorophenylisothiocyanate (CAS: 1517289-83-6) represents a "privileged scaffold" for high-throughput medicinal chemistry. Its unique tri-functional architecture—containing an electrophilic isothiocyanate (-NCS), a nucleofugal fluorine (-F), and a cross-coupling-ready bromine (-Br)—enables the rapid construction of diverse heterocyclic libraries.

This guide provides a validated protocol for utilizing this scaffold to synthesize 7-bromo-2-substituted-benzothiazoles and their subsequent derivatives. By carefully selecting catalysts for three distinct reaction phases (Nucleophilic Addition, Intramolecular Cyclization, and Cross-Coupling), researchers can achieve high chemoselectivity and yield.

The Reaction Landscape

The reactivity of 3-Bromo-2-fluorophenylisothiocyanate is defined by three orthogonal "handles":

-

Site A (Isothiocyanate, C1): Highly electrophilic. Reacts with amines to form thioureas.[1][2]

-

Site B (Fluorine, C2): Activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the adjacent nitrogen/isothiocyanate group. This enables cyclization.[1][3] -

Site C (Bromine, C3): Sterically accessible handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

Workflow Visualization

Figure 1: Sequential functionalization strategy transforming the isothiocyanate precursor into complex heterocycles.

Detailed Protocols & Catalyst Selection[1]

Phase 1: Thiourea Formation (The "Click" Step)

The isothiocyanate carbon is sufficiently electrophilic that strong catalysis is rarely needed for primary aliphatic amines. However, for less nucleophilic anilines, a catalyst is required to drive conversion and prevent reversibility.

-

Reaction: R-NH₂ + Ar-NCS → Ar-NH-C(S)-NH-R

-

Preferred Catalyst: 4-Dimethylaminopyridine (DMAP) or DABCO.

-

Role: Nucleophilic catalyst that activates the isothiocyanate or deprotonates the amine.

| Substrate Class | Catalyst Recommendation | Conditions |

| Aliphatic Amines | None or TEA (1.0 eq) | DCM, RT, 1-2 h |

| Anilines (Electron Rich) | TEA (1.5 eq) | THF, Reflux, 4 h |

| Anilines (Electron Poor) | DMAP (10 mol%) + DIPEA | Toluene, Reflux, 12 h |

Protocol 1: Synthesis of Thiourea Intermediate

-

Dissolve 3-Bromo-2-fluorophenylisothiocyanate (1.0 mmol) in anhydrous THF (5 mL).

-

Add the amine (1.1 mmol).

-

If amine is aromatic:[3][4] Add DMAP (0.1 mmol) and DIPEA (1.2 mmol).

-

Stir at RT (aliphatic) or 60°C (aromatic) until TLC shows consumption of isothiocyanate.

-

Concentrate in vacuo. The crude thiourea is often pure enough for the next step; if not, recrystallize from EtOH.

Phase 2: Cyclization to Benzothiazoles (The "Key" Step)

This step utilizes the 2-Fluoro substituent. The sulfur atom of the thiourea acts as an internal nucleophile, displacing the fluorine via an intramolecular

-

Mechanism: Intramolecular

. -

Catalyst Selection:

-

Standard: Strong inorganic base (Cs₂CO₃ or NaH).

-

Enhanced: Copper catalysis (CuI/L-Proline) can facilitate the reaction at lower temperatures if the

is sluggish (e.g., due to steric crowding).

-

Why 7-Bromo? Due to the specific substitution pattern (1-NCS, 2-F, 3-Br), the cyclization results in the bromine atom residing at position 7 of the benzothiazole ring, adjacent to the sulfur bridgehead.

Figure 2: Mechanistic pathway for the base-mediated cyclization.

Protocol 2: One-Pot Cyclization

-

Dissolve the crude thiourea (from Protocol 1) in DMF (0.2 M).

-

Add Cs₂CO₃ (2.0 eq).

-

Heat to 100°C for 4–6 hours.

-

Validation: Monitor by LC-MS. The product will have a mass of [M-HF].

-

Workup: Pour into water, extract with EtOAc. The 2-F group is an excellent leaving group, making this reaction generally high-yielding (>85%).

Phase 3: Cross-Coupling (The "Diversification" Step)

Once the sulfur is sequestered inside the benzothiazole ring, it is less likely to poison Palladium catalysts. The 7-Bromo handle is now available for Suzuki-Miyaura coupling.

-

Challenge: The free amine (2-NHR) on the benzothiazole can coordinate Pd.

-

Solution: Use robust, bulky phosphine ligands (Buchwald ligands) or bidentate ligands (dppf).

Catalyst Recommendation Table:

| Coupling Type | Catalyst System | Rationale |

| Suzuki (Aryl Boronic Acids) | Pd(dppf)Cl₂ (5 mol%) | Robust, resists coordination by N/S heteroatoms. Works well with aqueous bases. |

| Suzuki (Sterically Hindered) | Pd₂(dba)₃ + XPhos | XPhos provides steric bulk to facilitate oxidative addition into the electron-rich benzothiazole C-Br bond. |

| Buchwald (Amination) | Pd(OAc)₂ + BINAP | Required if replacing Br with another amine. |

Protocol 3: Suzuki Coupling on 7-Bromobenzothiazole

-

Combine 7-bromo-2-substituted-benzothiazole (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq) in Dioxane:Water (4:1).

-

Degas with Nitrogen for 10 mins.

-

Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Heat to 90°C for 12 hours.

-

Note: Do not use Pd(PPh₃)₄ as it is often too labile and prone to poisoning by the benzothiazole sulfur.

References

-

Pittelkow, M. et al. "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate." Tetrahedron Letters, 2008. 5

-

Nickisch, R. et al. "A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur."[6][7] RSC Advances, 2021.[7] 6

-

Mazzotti, A. R. et al. "Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives."[8][9] Journal of the American Chemical Society, 2013.[8] 8

-

Zhu, X. et al. "Synthesis of benzothiazoles."[3] Organic Chemistry Portal, 2020. 3

-

Sigma-Aldrich. "3-Bromophenyl isothiocyanate Product Information." Sigma-Aldrich, 2023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]

- 9. dash.harvard.edu [dash.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 3-Bromo-2-fluorophenylisothiocyanate

Executive Summary

3-Bromo-2-fluorophenylisothiocyanate is a highly reactive electrophile commonly used to synthesize thioureas, thiohydantoins, and other heterocyclic scaffolds in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors). Its lipophilic nature and high reactivity pose specific purification challenges. Unreacted isothiocyanates (ITCs) are toxic, lachrymatory, and can decompose into complex mixtures if not removed promptly.

This guide provides three field-proven strategies for removal, ranked by operational efficiency: Solid-Phase Scavenging (Best for parallel synthesis), Liquid-Phase Sequestration (Best for scale-up), and Chromatographic Resolution (Standard bench work).

Part 1: Troubleshooting & FAQs

Q1: I am running a parallel synthesis library. How do I remove excess 3-Bromo-2-fluorophenylisothiocyanate without running 50 columns?

Recommendation: Use a Polymer-Supported Amine Scavenger . This is the "Gold Standard" for high-throughput chemistry. Since the ITC is an electrophile, adding a resin-bound amine (nucleophile) will covalently trap the excess reagent. The resin is then removed by simple filtration, leaving the pure product in the filtrate.

-

Preferred Scavenger: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.

-

Mechanism: The resin's primary amine attacks the isothiocyanate carbon, forming a resin-bound thiourea.

-

Why it works: The reaction is driven to completion by using an excess of the scavenger (typically 2-3 equivalents relative to the excess ITC).

Q2: I don't have scavenger resins. Can I use a chemical quench in the workup?

Recommendation: Yes, use the DMAPA "Catch and Release" Protocol . Add 3-(Dimethylamino)-1-propylamine (DMAPA) to the reaction mixture.

-

The Logic: DMAPA is a volatile, nucleophilic amine that reacts rapidly with the unreacted ITC to form a thiourea derivative containing a basic tertiary amine tail.

-

The Trick: This new byproduct is now basic. An acidic aqueous wash (1M HCl or 10% Citric Acid) will protonate the tertiary amine, pulling the byproduct into the aqueous layer, while your neutral product remains in the organic layer.

-

Constraint: This method only works if your target product is not basic (i.e., it must not be protonated at the pH used for washing).

Q3: My product and the ITC have similar Rf values on silica. How do I separate them?

Recommendation: Modify your stationary phase or derivatize in situ. Isothiocyanates are generally much less polar than the resulting thioureas. If they co-elute:

-

Check your TLC stain: ITCs often do not stain well with Ninhydrin. Use KMnO4 (oxidizes the sulfur) or UV (aromatic ring) to visualize the ITC.

-

Mobile Phase Adjustment: Switch from Hexane/Ethyl Acetate to DCM/Methanol. The ITC will move with the solvent front in DCM, while the thiourea will retain.

-

Derivatization: If separation is still impossible, add a small amount of ammonia or methylamine to convert the ITC into a simple thiourea (e.g., N-(3-bromo-2-fluorophenyl)thiourea). This byproduct will be significantly more polar and likely separable.

Part 2: Experimental Protocols

Protocol A: The DMAPA "Catch & Release" (Liquid-Phase Sequestration)

Best for: Standard bench reactions where the product is non-basic.

Reagents:

-

3-Dimethylaminopropylamine (DMAPA) [CAS: 109-55-7]

-

1M Hydrochloric Acid (HCl) or 10% Citric Acid (aq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

Step-by-Step:

-

Quench: Upon reaction completion, add 0.5 - 1.0 equivalents of DMAPA (relative to the starting ITC amount) directly to the reaction mixture.

-

Incubate: Stir at room temperature for 30–60 minutes.

-

Dilute: Dilute the mixture with EtOAc or DCM.

-

Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (or Citric Acid if your product is acid-sensitive).

-

Finish: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Polymer-Supported Scavenging

Best for: Library synthesis or when the product is basic/acid-sensitive.

Reagents:

-

PS-Trisamine resin (Loading typically ~3.0–4.0 mmol/g)

-

DCM or THF (Resins swell best in these solvents)

Step-by-Step:

-

Calculate: Estimate the amount of unreacted ITC (usually 0.1–0.2 eq excess used). Use 3–4 equivalents of resin relative to the excess ITC.

-

Add: Add the dry resin directly to the reaction vessel.

-

Agitate: Shake or stir gently (do not use a magnetic stir bar aggressively, as it can grind the resin) for 2–4 hours.

-

Note: Reaction rates on solid phase are slower than solution phase.

-

-

Filter: Filter the mixture through a fritted funnel or a cotton plug.

-

Rinse: Wash the resin cake with DCM to recover any entrained product.

-

Concentrate: Evaporate the filtrate to obtain the purified product.

Part 3: Comparative Data & Visualization

Table 1: Comparison of Removal Strategies

| Feature | Solid-Phase Scavenging | DMAPA (Liquid) Sequestration | Flash Chromatography |

| Primary Mechanism | Covalent bond formation to solid support | Charge-switching (neutral | Polarity difference |

| Efficiency | High (>95% removal) | Very High (>98% removal) | Moderate (depends on |

| Cost | High (Resins are expensive) | Low (DMAPA is cheap) | Medium (Solvents/Silica) |

| Throughput | Excellent (Parallel friendly) | Good | Low (Sequential) |

| Product Constraints | None | Product cannot be basic | None |

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on product chemistry and reaction scale.

References

-

BenchChem. (2025).[1] Technical Support Center: Optimizing Thiourea Synthesis. Retrieved from

-

Organic Syntheses. (2014). Methylthiourea: General method for the preparation of alkyl thioureas.[5] Org. Synth. Coll. Vol. 3, p.617. Retrieved from

-

Bhattacharya, A., et al. (2002). Polymer-supported scavengers for the removal of isothiocyanates. Bioorganic & Medicinal Chemistry Letters, 12(14), 1813-1816.[6] Retrieved from

-

Sigma-Aldrich. (2025). 4-Bromo-2-fluorophenylisothiocyanate Product Specification & MSDS. Retrieved from

-

University of Rochester. (n.d.). Not Voodoo: Workup and Purification Guides - Removing Sticky Reagents. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Handling the Moisture Sensitivity of 3-Bromo-2-fluorophenylisothiocyanate

Welcome to the technical support center for 3-Bromo-2-fluorophenylisothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate and overcome challenges in your experiments, ensuring the integrity and success of your research.

Introduction: The Challenge of Moisture Sensitivity

3-Bromo-2-fluorophenylisothiocyanate is a valuable reagent in organic synthesis, particularly for the preparation of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles. However, the isothiocyanate functional group is highly electrophilic and susceptible to nucleophilic attack by water. This moisture sensitivity can lead to the degradation of the reagent, formation of unwanted byproducts, and ultimately, failure of your reaction. Understanding and mitigating this reactivity is paramount for successful and reproducible results.

The presence of the electron-withdrawing fluorine and bromine atoms on the phenyl ring is expected to further enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its sensitivity to moisture compared to unsubstituted phenylisothiocyanate.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 3-Bromo-2-fluorophenylisothiocyanate to minimize moisture exposure?

A1: Proper storage is the first line of defense against moisture-induced degradation.

-

Inert Atmosphere: Store the reagent under a dry, inert atmosphere such as argon or nitrogen.

-

Sealed Containers: Use a well-sealed container, preferably with a PTFE-lined cap. For long-term storage, consider sealing the container with paraffin film.

-

Desiccation: Store the container inside a desiccator containing a suitable desiccant like Drierite® or silica gel.

-

Temperature: Store at the recommended temperature, typically 2-8°C, to reduce the rate of any potential decomposition. Avoid repeated freeze-thaw cycles.

Q2: What are the visible signs of degradation in my 3-Bromo-2-fluorophenylisothiocyanate sample?

A2: While a fresh sample should be a clear, colorless to pale yellow liquid or solid, degradation can manifest in several ways:

-

Color Change: A significant darkening or change in color can indicate the presence of impurities.

-

Formation of Solids: The appearance of a precipitate or solid material in a liquid sample is a strong indicator of degradation. This is often due to the formation of the corresponding symmetrical diarylthiourea from the reaction with adventitious water to form an amine, which then reacts with another molecule of the isothiocyanate.

-

Insolubility: If the reagent does not fully dissolve in a dry, non-protic solvent in which it is known to be soluble, this may suggest the presence of insoluble degradation products.

-

Pungent Odor: While isothiocyanates have a characteristic pungent odor, a change or intensification of this odor could indicate decomposition.[1][2]

Q3: Can I visually confirm if my solvent is dry enough for a reaction with 3-Bromo-2-fluorophenylisothiocyanate?

A3: Visual inspection alone is not sufficient. While a cloudy or hazy appearance in a non-polar solvent can indicate the presence of water, many "dry" solvents can still contain enough moisture to affect your reaction. It is crucial to use freshly dried and distilled solvents or purchase high-quality anhydrous solvents. For particularly sensitive reactions, consider using a Karl Fischer titrator to quantify the water content of your solvent.

Q4: What are the primary byproducts I should expect if my reaction is compromised by moisture?

A4: The primary byproduct from the reaction of 3-Bromo-2-fluorophenylisothiocyanate with water is the corresponding amine, 3-Bromo-2-fluoroaniline, formed via an unstable carbamic acid intermediate. This amine is nucleophilic and can then react with another molecule of the starting isothiocyanate to form N,N'-bis(3-bromo-2-fluorophenyl)thiourea. The presence of these byproducts can often be detected by TLC, LC-MS, or NMR analysis of the crude reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Reaction Involving 3-Bromo-2-fluorophenylisothiocyanate

This is a common issue when working with moisture-sensitive reagents. The following guide will help you systematically troubleshoot the problem.

Caption: Troubleshooting logic for low product yield.

-

Verify Reagent Integrity:

-

Visual Inspection: Check your stock of 3-Bromo-2-fluorophenylisothiocyanate for any of the signs of degradation mentioned in the FAQs.

-

Analytical Confirmation: If in doubt, take a small aliquot and analyze it by ¹H NMR or GC-MS. The presence of signals corresponding to 3-bromo-2-fluoroaniline or the symmetrical thiourea confirms degradation.

-

Solution: If degradation is confirmed, discard the old reagent and use a fresh, unopened bottle.

-

-

Assess Reaction Conditions:

-

Anhydrous Solvents: Ensure you are using a high-quality anhydrous solvent. Solvents should be freshly dried over a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane) or purchased as anhydrous grade and handled under an inert atmosphere.

-

Dry Glassware: All glassware must be thoroughly dried before use. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures. Allow the glassware to cool to room temperature under a stream of inert gas.

-

Inert Atmosphere: The reaction should be set up and run under a positive pressure of a dry inert gas like argon or nitrogen. Use a bubbler or a balloon filled with the inert gas.

-

Other Reagents: Ensure that all other reagents, especially bases, are anhydrous. Some bases like potassium carbonate can be hygroscopic.

-

-

Evaluate Workup and Purification:

-

Aqueous Workup: During the workup, prolonged contact with water can lead to the hydrolysis of any unreacted isothiocyanate. Perform aqueous extractions quickly and efficiently.

-

Chromatography: If using silica gel chromatography for purification, be aware that standard silica gel contains adsorbed water. While the short contact time during chromatography is usually not a major issue for the product, it can affect any unreacted starting material.

-

Issue 2: Presence of a Symmetrical Thiourea Byproduct

The formation of N,N'-bis(3-bromo-2-fluorophenyl)thiourea is a tell-tale sign of moisture contamination.

Caption: Formation of thiourea byproduct from moisture.

-

Strict Anhydrous Technique: The most effective way to prevent this byproduct is to rigorously exclude water from your reaction. Follow all the recommendations in "Issue 1" for maintaining anhydrous conditions.

-

Order of Addition: If your reaction involves a nucleophile that is intended to react with the isothiocyanate, consider adding the isothiocyanate slowly to the solution of the nucleophile. This ensures that the isothiocyanate has a higher probability of reacting with your desired nucleophile rather than any trace amounts of water.

-

Use of a Scavenger: In some cases, adding a small amount of a moisture scavenger that does not interfere with your reaction can be beneficial. However, this should be approached with caution and tested on a small scale first.

Data and Protocols

Table 1: Physical and Chemical Properties of 3-Bromo-2-fluorophenylisothiocyanate

| Property | Value | Source |

| CAS Number | 1517289-83-6 | [3] |

| Molecular Formula | C₇H₃BrFNS | [3] |

| Molecular Weight | 232.07 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | [4] |

| Purity (Typical) | ≥95-97% |

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol provides a general workflow for setting up a reaction with 3-Bromo-2-fluorophenylisothiocyanate, emphasizing the exclusion of moisture.

-

Glassware Preparation:

-

Place all necessary glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) in an oven at 120°C for at least 4 hours.

-

Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

-

Reagent Preparation:

-

Dissolve your nucleophile and any other solid reagents in the required volume of anhydrous solvent in the reaction flask.

-

If a liquid nucleophile is used, ensure it is dry and add it via a syringe through a septum.

-

Draw up the required amount of 3-Bromo-2-fluorophenylisothiocyanate into a clean, dry syringe under an inert atmosphere.

-

-

Reaction Execution:

-

Add the 3-Bromo-2-fluorophenylisothiocyanate dropwise to the stirred solution of the nucleophile at the desired temperature.

-

Maintain the inert atmosphere throughout the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete, cool it to room temperature.

-

Perform any aqueous workup steps as quickly as possible.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as required.

-

References

- BenchChem. (2025).

-

Kapetanakou, A. E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

Zhang, Y., et al. (2010). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Journal of the Chinese Chemical Society. [Link]

-

Kapetanakou, A. E., et al. (2026). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]

-

Luang-In, V., et al. (2012). Stability studies of isothiocyanates and nitriles in aqueous media. Thai Science. [Link]

-

Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry. [Link]

-

Uda, Y., et al. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]

-

Gauza, S., et al. (2008). Physical Properties of Laterally Fluorinated Isothiocyanato Phenyl-tolane Single Liquid Crystals Components and Mixtures. R Discovery. [Link]

-

Reddit. (2023). Reaction of isothiocyanate. r/OrganicChemistry. [Link]

-

PubChem. (n.d.). Phenyl Isothiocyanate. [Link]

-

Wiley. (2001). Phenyl Isothiocyanate. [Link]

-

International Labour Organization. (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. [Link]

-

Nature. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. [Link]

-

PubChem. (n.d.). Allyl Isothiocyanate. [Link]

-

MDPI. (2025). Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups. [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

ResearchGate. (2025). Physical Properties of Laterally Fluorinated Isothiocyanato Phenyl-tolane Single Liquid Crystals Components and Mixtures. [Link]

-

PubMed. (2013). Electrophilic difluoro(phenylthio)methylation: generation, stability, and reactivity of α-fluorocarbocations. [Link]

-

Wikipedia. (n.d.). Phenyl isothiocyanate. [Link]

-

PubChem. (n.d.). 3-Bromophenyl Isothiocyanate. [Link]

-

Royal Society of Chemistry. (2001). Effect of the Substituent Group at the Isothiocyanate Moiety of Edman Reagents on the Racemization and Fluorescence Intensity of Amino Acids Derivatized With 2,1,3-Benzoxadiazolyl Isothiocyanates. [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

-

EPA. (2025). (3-Bromo-2-fluorophenyl)boronic acid Properties. [Link]

-

ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. [Link]

-

Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

-

Reddit. (2024). Bromination Help. r/Chempros. [Link]

-

YouTube. (2018). Practice-Problem: Three-Reaction Pathway. [Link]

Sources

- 1. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 2. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1517289-83-6|3-Bromo-2-fluorophenylisothiocyanate|BLD Pharm [bldpharm.com]

- 4. 710351-24-9 CAS MSDS (3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Support Center: Troubleshooting Sterically Hindered Isothiocyanates

Current Status: Online Agent: Senior Application Scientist Ticket: #ITC-8842: "Low reactivity of bulky isothiocyanates with amines."

Welcome to the Reaction Optimization Hub

If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing starting material (SM) after 24 hours. You are working with Isothiocyanates (ITCs) —specifically those with bulky groups (e.g., tert-butyl, adamantyl, or ortho-substituted aryls)—and they are refusing to couple with your amine.

This guide is not a textbook definition; it is a field manual for forcing these "stubborn" electrophiles to react.

Part 1: The Diagnostic (Why is it failing?)

Before adding reagents, we must diagnose the blockage. The reaction between an amine and an isothiocyanate is a nucleophilic addition to the central carbon of the cumulative double bond system (

The Core Issue: The central carbon is electrophilic, but it is shielded.

-

Steric Wall: Bulky groups on the ITC (or the amine) physically block the specific angle of attack required (Burgi-Dunitz trajectory) for the nucleophile to access the LUMO of the

bond. -

Electronic Deactivation: If your ITC is electron-rich (e.g., alkyl-ITC), the central carbon is less electrophilic than in aryl-ITCs, compounding the steric problem.

Visualizing the Failure Mode

Figure 1: The steric clash prevents the formation of the tetrahedral intermediate.

Part 2: The Solutions (Troubleshooting Modules)

We will escalate the reaction conditions from "Mild Activation" to "Forcing Conditions."

Module A: Nucleophilic Catalysis (The "Push")

Use when: Thermal heating isn't enough, and the amine is moderately hindered.

Standard bases like Triethylamine (TEA) often fail because they only act as proton scavengers. You need a Nucleophilic Catalyst like DMAP (4-Dimethylaminopyridine) .[1]

-

Mechanism: DMAP is a "super-nucleophile." It attacks the ITC first, forming a highly reactive N-acyl-pyridinium-type zwitterionic intermediate. This intermediate is less sterically hindered and more electrophilic than the original ITC, allowing your amine to displace the DMAP.

-

Key Insight: DMAP turns a bimolecular collision (hard) into a stepwise displacement (easier).

Protocol A: DMAP-Catalyzed Addition

-

Solvent: Anhydrous DCM or THF (0.2 M concentration).

-

Stoichiometry: 1.0 equiv Amine + 1.2 equiv ITC.

-

Catalyst: Add 10–20 mol% DMAP .

-

Base: Add 1.5 equiv TEA (to scavenge the final proton).

-

Conditions: Stir at Reflux (40–60°C) for 12–24h.

Pro Tip: If DMAP fails, switch to DBU (1.0 equiv) . DBU is a stronger base and can deprotonate the amine, making it a more aggressive nucleophile.

Module B: Lewis Acid Activation (The "Pull")

Use when: The ITC is extremely hindered (e.g., tert-butyl ITC) or electron-rich.

If "pushing" with a base fails, "pull" with a Lewis Acid. The metal coordinates to the Nitrogen or Sulfur of the ITC, withdrawing electron density and making the central Carbon "hotter" (more electrophilic).

-

Recommended Reagent: Copper(I) Iodide (CuI) or AlCl3 .

-

Why: Soft metals like Copper have high affinity for the Sulfur/Nitrogen system in ITCs.

Protocol B: Lewis Acid Mediated

-

Solvent: Toluene (allows for higher heat).

-

Setup: Flame-dried glassware, inert atmosphere (Ar/N2).

-